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molecular formula C9H9ClN2O2 B8326412 6-Chloro-4,4-dimethyl-1,4-dihydro-3-oxa-1,5-diaza-naphthalen-2-one

6-Chloro-4,4-dimethyl-1,4-dihydro-3-oxa-1,5-diaza-naphthalen-2-one

Cat. No. B8326412
M. Wt: 212.63 g/mol
InChI Key: WMHKNOUTHVHZLH-UHFFFAOYSA-N
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Patent
US06369056B1

Procedure details

To a solution of 1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol (0.3 g, 1.67 mmol) in anhydrous THF (20 mL) was added a solution of 1,1′-carbonyldiimidazole (0.68 g, 4.12 mmol) in anhydrous THF (10 mL). The reaction mixture was heated under reflux for 3 h. The reaction mixture was treated with 0.5N HCl, washed with brine, H2O, dried (MgSO4), concentrated and crystallized from EtOAc/hexane to obtain the title compound as a white crystalline solid (0.2 g, 56%): mp 175-178° C. 1H NMR( DMSO-d6) δ1.60 (s, 6H), 7.30 (d, 1H, J=8.41 Hz), 7.41 (d, 1H, J=8.41 Hz), 10.47 (s, 1H); MS((+)APCI) m/z 213 (M+H)+; Anal. Calc. For C9H9ClN2O2: C, 50.84; H, 4.27; N, 13.17. Found: C, 50.99; H, 4.28; N, 12.98.
Name
1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
NC1([N+]([O-])=O)C=CC(Cl)=NC1[CH2:9][CH:10]([OH:12])[CH3:11].[C:16]([N:23]1[CH:27]=[CH:26][N:25]=[CH:24]1)(N1C=CN=C1)=[O:17].[ClH:28].[CH2:29]1[CH2:33]OCC1>>[Cl:28][C:24]1[N:25]=[C:26]2[C:27](=[CH:33][CH:29]=1)[NH:23][C:16](=[O:17])[O:12][C:10]2([CH3:11])[CH3:9]

Inputs

Step One
Name
1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol
Quantity
0.3 g
Type
reactant
Smiles
NC1(C(N=C(C=C1)Cl)CC(C)O)[N+](=O)[O-]
Name
Quantity
0.68 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with brine, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2C(OC(NC2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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